![molecular formula C7H3BrF2O2 B139386 4-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 144584-66-7](/img/structure/B139386.png)
4-Bromo-2,2-difluoro-1,3-benzodioxole
Overview
Description
4-Bromo-2,2-difluoro-1,3-benzodioxole is a chemical compound used as a pharmaceutical intermediate . It is clear, colorless to brown in appearance, and is slightly soluble in water . It is unstable under normal temperature and should be stored at 2 - 4°C .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2,2-difluoro-1,3-benzodioxole is C7H3BrF2O2 . Its molecular weight is 237.00 . The InChI Key is LSZYHXNOLVSZHH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2,2-difluoro-1,3-benzodioxole is a liquid with a refractive index of 1.497 . It has a density of 1.721 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Intermediates
4-Bromo-2,2-difluoro-1,3-benzodioxole is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the development of new drugs and treatments, where it can be a building block for more complex molecules .
Organic Synthesis
This compound serves as a precursor in organic synthesis processes. It is instrumental in constructing complex organic structures, which can lead to the development of new materials or chemical entities .
Agrochemicals
In the field of agrochemicals, 4-Bromo-2,2-difluoro-1,3-benzodioxole acts as an intermediate. It contributes to the synthesis of compounds that are used in agricultural products such as pesticides and herbicides .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and kept in tightly sealed containers when not in use .
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-difluoro-1,3-benzodioxole. For instance, it is slightly soluble in water , which could affect its distribution and elimination in the body. It is also unstable under normal temperature and should be stored at 2 - 4°C . Incompatible material is oxidizing agents .
properties
IUPAC Name |
4-bromo-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYHXNOLVSZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378349 | |
Record name | 4-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
144584-66-7 | |
Record name | 4-Bromo-2,2-difluoro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144584-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,2-difluoro-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the migration of bromine in 4-bromo-2,2-difluoro-1,3-benzodioxole important?
A1: The ability to selectively migrate the bromine atom from the 4-position to the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is significant because it allows for the synthesis of novel derivatives that wouldn't be easily accessible otherwise. This is particularly important for exploring the potential applications of these derivatives in various fields, such as medicinal chemistry or materials science. The study found that this migration is driven by a "basicity gradient" and is facilitated by protecting the 7-position of the molecule with a trialkylsilyl group [].
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